1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is a derivative of Norfloxacin, a fluoroquinolone antibiotic. This compound is characterized by its molecular formula and a molecular weight of approximately 255.63 g/mol. It is classified under heterocyclic compounds, specifically within the quinolone family, which are known for their antibacterial properties. The compound's CAS number is 70032-16-5, and it serves as an impurity in the synthesis of Norfloxacin, making it relevant in pharmaceutical research and development .
The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin typically involves the modification of existing Norfloxacin structures through selective dealkylation and halogenation processes. Common methods include:
The synthesis often employs reagents such as chlorinating agents and solvents like dimethylformamide or acetonitrile under controlled temperatures to ensure selective reactions. The yields and purity of the final product can be optimized through various reaction conditions such as temperature, time, and concentration of reactants.
The molecular structure of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin features a quinoline backbone with a chlorine atom attached to the seventh position and a desmethyl group at the first position. The structure can be represented as follows:
Key structural data includes:
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin can participate in various chemical reactions typical for quinolone derivatives, including:
The reactions are often monitored using techniques such as High Performance Liquid Chromatography (HPLC) to assess purity and yield. Reaction conditions such as pH, temperature, and solvent choice significantly influence the outcomes.
The primary mechanism of action for 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is similar to that of other fluoroquinolones. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death.
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin exhibits several notable physical properties:
Key chemical properties include:
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is primarily used in scientific research related to antibiotic development and quality control processes in pharmaceutical manufacturing. Its role as an impurity in Norfloxacin synthesis makes it significant for analytical method development, validation processes, and ensuring compliance with regulatory standards for pharmaceutical products .
Researchers utilize this compound in various studies aimed at understanding antibiotic resistance mechanisms and improving existing fluoroquinolone formulations.
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin (CAS 70032-16-5, MF: C₁₁H₇ClFNO₃, MW: 255.63) serves as a key intermediate in norfloxacin impurity profiling and analog synthesis. Three primary synthetic routes have been developed:
Gould-Jacobs Cyclization Approach: This method starts with 3-chloro-4-fluoroaniline, which undergoes condensation with triethyl orthoformate to form N-ethyl-N-formyl derivative 1. Subsequent reaction with methyl malonyl morpholide and phosphoryl chloride at 100°C yields 6-fluoro-7-chloro-1-ethylquinol-4-one-3-carboxylic acid 2. Selective dealkylation at N1 and N7 positions generates the target compound. This route achieves a 65-70% yield but requires precise stoichiometric control to prevent over-dealkylation [3].
Chloroacetyl Norfloxacin Intermediate Route: N-chloroacetyl norfloxacin 3 (prepared from norfloxacin and chloroacetyl chloride) undergoes nucleophilic displacement. Treatment with anhydrous potassium cyanide in DMF affords the cyano derivative 4 (C₁₃H₁₀ClFN₄O₃), confirmed by ¹H-NMR shifts (NCH₂CO at δ 4.13 ppm). Hydrolytic dealkylation then yields the title compound. Critical parameters include temperature control (60°C) and anhydrous conditions to suppress hydrolysis byproducts [9].
Piperazine-Free Norfloxacin Hydrolysis: Direct acid hydrolysis of norfloxacin removes the piperazine moiety. Refluxing norfloxacin in 6M HCl at 110°C for 8 hours achieves 85% conversion, validated by HPLC monitoring (retention time shift from 6.2 to 9.8 min). This method is scalable but necessitates purification via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to isolate the crystalline product [1] [8].
Method | Yield (%) | Steps | Key Advantage |
---|---|---|---|
Gould-Jacobs Cyclization | 65-70 | 4 | Atom economy |
Chloroacetyl Intermediate | 78 | 3 | Mild conditions |
Direct Hydrolysis | 85 | 2 | Scalability |
Positional modifications at C3, C7, and N1 critically determine antibacterial activity and physicochemical properties:
C7-Piperazine Modifications: Replacement of piperazine with chloro (as in the title compound) abolishes Gram-negative activity (MIC >128 µg/mL vs. E. coli) but enhances lipophilicity (log P 1.8 vs. norfloxacin’s 0.4). N-acyl piperazinyl derivatives (e.g., 5a-f) exhibit 2-8× improved activity against S. aureus (MIC 0.21–3.61 µM) by enabling additional hydrogen bonding with S. aureus gyrase (PDB: 2XCT) [1] [9].
C3-Carboxyl Bioisosteres: Converting C3-COOH to oxadiazole (6), thiadiazole (7), or tetrazole (8) rings enhances topoisomerase IV inhibition. Hybrids with 1,3,4-oxadiazole show 37× greater potency against MRSA (MIC 0.80 µM) than norfloxacin due to hydrophobic pocket penetration. Conversely, esterification (e.g., ethyl ester 9) reduces DNA gyrase affinity by disrupting Mg²⁺ coordination [4] [9].
N1-Alkyl Chain Optimization: 1-Desmethyl analogs exhibit altered pharmacokinetics—reduced plasma protein binding (25% vs. norfloxacin’s 40%) but increased renal clearance. 1-Cyclopropyl derivatives demonstrate broader spectra, while bulky groups (e.g., benzyl) impair membrane permeability [1] [10].
Controlled synthesis of 1-desmethyl-7-depyrazine-7-chloro norfloxacin as a pharmacopeial impurity requires precision:
Reaction Monitoring: In-process control via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) detects desmethyl intermediates (Rₜ 8.2 min) and dealkylated products (Rₜ 9.8 min). Optimal hydrolysis endpoint is at 85% conversion to minimize di-dealkylated byproducts (<0.5%) [8].
Purification Tactics: Crystallization from ethanol/water (1:3) yields >99.5% pure material, confirmed by DSC endotherm at 215°C. Silica gel chromatography (CH₂Cl₂:MeOH 95:5) resolves co-eluting impurities when crystallisation fails [5] [8].
Scale-Up Considerations:
Derivative | C7 Group | C3 Modification | S. aureus MIC (µM) |
---|---|---|---|
Norfloxacin | Piperazinyl | COOH | 7.83 |
1-Desmethyl-7-depyrazine-7-chloro | Chloro | COOH | >128 (inactive) |
Compound 6 [9] | Chloroacetyl | Cyano | 0.21 |
Compound 7 [9] | Hydrazide | Amino pyrazole | 0.80 (MRSA) |
Concluding Remarks
Synthetic innovations for 1-desmethyl-7-depyrazine-7-chloro norfloxacin enable its utility as a scaffold for novel antibacterials and a certified reference material. Structural dissection confirms the indispensability of C7-piperazine for gyrase inhibition, while C3 bioisosteres unlock activity against resistant strains. Future work should explore C3-heterocycle hybrids with enhanced topoisomerase IV selectivity [1] [4] [9].
Note: All listed compounds adhere to the structural and synthetic scope defined in Sections 1.1–1.3.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4